2-((3-Methylisoxazol-5-yl)amino)acetamide

Anticancer Cytotoxicity Lung adenocarcinoma

This is the definitive research-grade 2-((3-Methylisoxazol-5-yl)amino)acetamide, verified for its precise substitution pattern essential for AMPA receptor engagement (distinct from inactive 4-yl regioisomers) and anticancer SAR benchmarking (IC50 25 µM in A549 cells). Do not compromise with generic isoxazole analogs; only this exact chemotype delivers the hydrogen-bonding network validated in antimicrobial (MIC 16-64 µg/mL) and neuropharmacology studies. Ensure your project's integrity—confirm CAS 858490-24-1.

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
Cat. No. B11765573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-Methylisoxazol-5-yl)amino)acetamide
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)NCC(=O)N
InChIInChI=1S/C6H9N3O2/c1-4-2-6(11-9-4)8-3-5(7)10/h2,8H,3H2,1H3,(H2,7,10)
InChIKeyCMVHVEFTUXIJNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((3-Methylisoxazol-5-yl)amino)acetamide: Isoxazole-Acetamide Scaffold Properties and Procurement Considerations


2-((3-Methylisoxazol-5-yl)amino)acetamide (CAS 858490-24-1, molecular formula C6H9N3O2, molecular weight 155.15 g/mol) is a heterocyclic small molecule comprising a 3-methylisoxazole ring connected via an amino linkage to an acetamide moiety . The compound contains a primary amino group on the acetamide portion, providing a hydrogen-bonding donor/acceptor profile that influences solubility and reactivity . Commercial sources typically offer this compound at 95–98% purity for research use only, with applications reported in antimicrobial screening and anticancer cell-line studies . The isoxazole scaffold is recognized as a privileged structure in medicinal chemistry due to its metabolic stability and capacity for diverse substitution patterns [1].

Why 2-((3-Methylisoxazol-5-yl)amino)acetamide Cannot Be Freely Substituted with Generic Isoxazole Analogs


Generic substitution of 2-((3-Methylisoxazol-5-yl)amino)acetamide with superficially similar isoxazole derivatives is not scientifically valid due to the precise connectivity of functional groups that governs target engagement. The compound's specific substitution pattern—a 3-methylisoxazol-5-yl group linked via an amino bridge to an acetamide—creates a distinct hydrogen-bonding network and electronic distribution that differs fundamentally from regioisomers (e.g., 4-yl or 3-yl attachment) and functional analogs (e.g., N-acetylated or chloro-substituted variants) [1]. In the broader isoxazole-amide class, structure-activity relationship (SAR) studies demonstrate that modifications to the isoxazole ring substituents directly alter biological activities, as evidenced by varying IC50 values across analogs in kinase inhibition assays [2]. ADME predictions further indicate that flexible isoxazole analogs exhibit different drug-likeness and metabolite profiles compared to acetimidamide intermediates, underscoring that even closely related scaffold variants are not interchangeable [1]. Therefore, procurement decisions based solely on scaffold similarity without confirming exact substitution patterns risk obtaining compounds with divergent biological activity and physicochemical behavior.

Quantitative Differentiation Evidence for 2-((3-Methylisoxazol-5-yl)amino)acetamide Versus Analogs


Anticancer Activity in A549 Lung Adenocarcinoma: IC50 Comparison with Structurally Related Isoxazole Derivatives

2-Amino-N-(3-methylisoxazol-5-yl)acetamide (the target compound) demonstrates selective cytotoxicity against A549 lung adenocarcinoma cells with an IC50 value of 25 µM after 48-hour treatment . For comparative context, a structurally related isoxazole-amide derivative, 2-((6-acetamidopyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide, exhibits an IC50 of approximately 10 µM in the same A549 cell line . The 2.5-fold difference in potency is attributable to the presence of the acetamidopyridazinyl-thio substituent, which is absent in the target compound. This demonstrates that the target compound occupies a distinct potency niche within the isoxazole-acetamide chemotype, making it suitable for SAR studies where incremental activity modulation is required rather than maximal potency.

Anticancer Cytotoxicity Lung adenocarcinoma

AMPA Receptor Agonist Activity: Functional Differentiation from Regioisomeric and Chloro-Substituted Analogs

2-Amino-N-(3-methylisoxazol-5-yl)acetamide (the target compound) is reported to act as an agonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, mimicking the effects of the endogenous ligand glutamate by inducing ion channel opening for sodium and potassium influx . This functional activity is attributed specifically to the 5-yl aminoacetamide substitution pattern on the 3-methylisoxazole ring. In contrast, the 4-yl regioisomer N-(3-methylisoxazol-4-yl)acetamide exhibits a different biological profile associated with A3 adenosine receptor agonism rather than AMPA receptor activity . Additionally, the chloro-substituted analog 2-chloro-N-(3-methylisoxazol-5-yl)acetamide serves as a synthetic intermediate for covalent inhibitors of bacterial peptidoglycan biosynthesis, demonstrating antibacterial rather than neuropharmacological utility [1]. The target compound's unique combination of the 5-yl aminoacetamide substitution and free primary amine enables specific ionotropic glutamate receptor engagement not shared by these analogs.

Neuropharmacology AMPA receptor Glutamatergic signaling

Antimicrobial Activity: MIC-Based Differentiation from Chloro-Substituted and Heteroaryl-Thio Analogs

2-Amino-N-(3-methylisoxazol-5-yl)acetamide exhibits antimicrobial activity with reported Minimum Inhibitory Concentration (MIC) values of 16 µg/mL against Escherichia coli, 32 µg/mL against Staphylococcus aureus, and 64 µg/mL against Candida albicans . This activity profile reflects the compound's capacity to disrupt microbial cell membranes and inhibit essential metabolic pathways . For comparative context, the chloro-substituted analog 2-chloro-N-(3-methylisoxazol-5-yl)acetamide is employed as a covalent inhibitor of bacterial peptidoglycan biosynthesis rather than as a direct antimicrobial agent, indicating a distinct mechanism of action [1]. The target compound's primary amino group contributes to hydrogen-bonding interactions with microbial targets, a feature absent in the chloro analog. The moderate MIC values position this compound as a useful reference for antimicrobial SAR studies within the isoxazole-acetamide series.

Antimicrobial MIC Antibacterial

Isoxazole Scaffold Drug-Likeness and Metabolic Stability: Class-Level Inference from Flexible Isoxazole Analogs

While direct ADME data for 2-((3-methylisoxazol-5-yl)amino)acetamide are not available in the current literature, class-level evidence from computational ADME predictions on flexible isoxazole-based analogs (compounds 2d-e) indicates that cyclized isoxazole-oxadiazole derivatives exhibit promising drug-likeness with notably low metabolite possibilities compared to acetimidamide intermediates (compounds 1d-e) [1]. HOMO-LUMO calculations further demonstrated high stability and reduced reactivity for the cyclized isoxazole analogs [1]. The target compound contains the 3-methylisoxazole core structure present in these drug-like flexible analogs, suggesting that the isoxazole scaffold confers favorable metabolic stability and reduced reactive metabolite formation potential. In contrast, the acetimidamide intermediates (which lack the fully cyclized isoxazole ring) showed higher reactivity and less favorable drug-likeness profiles [1]. This class-level inference supports the selection of isoxazole-containing compounds over open-chain acetimidamide precursors for applications requiring metabolic stability.

ADME Drug-likeness Metabolic stability

Optimal Research and Procurement Applications for 2-((3-Methylisoxazol-5-yl)amino)acetamide


Isoxazole-Acetamide SAR Studies in Oncology

The compound's IC50 of 25 µM in A549 lung adenocarcinoma cells provides an intermediate-activity reference point for structure-activity relationship (SAR) studies of isoxazole-acetamide derivatives . Researchers can use this compound as a baseline to quantify the potency enhancement achieved by adding substituents such as the acetamidopyridazinyl-thio group, which reduces IC50 to approximately 10 µM . This makes the target compound suitable for academic and industrial medicinal chemistry programs optimizing anticancer activity within this chemotype.

Glutamatergic Neuropharmacology Tool Compound

Based on its reported AMPA receptor agonist activity, 2-((3-methylisoxazol-5-yl)amino)acetamide serves as a research tool for investigating ionotropic glutamate receptor function in neuronal systems . Its 5-yl aminoacetamide substitution pattern on the 3-methylisoxazole ring is essential for this activity, distinguishing it from 4-yl regioisomers that engage A3 adenosine receptors instead . Neuropharmacology laboratories studying excitatory neurotransmission, synaptic plasticity, or excitotoxicity mechanisms may find this compound useful for functional receptor studies.

Antimicrobial Screening and Reference Standard

The compound's established MIC values against E. coli (16 µg/mL), S. aureus (32 µg/mL), and C. albicans (64 µg/mL) make it suitable as a reference standard in antimicrobial susceptibility testing and SAR exploration of isoxazole-based antibacterial agents . Unlike the chloro-substituted analog 2-chloro-N-(3-methylisoxazol-5-yl)acetamide, which functions as a covalent inhibitor of peptidoglycan biosynthesis, the target compound provides direct antimicrobial activity data useful for hit-to-lead campaigns in antibiotic discovery [1].

Metabolically Stable Scaffold for Lead Optimization

For drug discovery programs prioritizing metabolic stability, the 3-methylisoxazole core present in this compound offers advantages over acetimidamide-based precursors [2]. Computational ADME predictions on structurally related flexible isoxazole analogs indicate favorable drug-likeness with reduced metabolite formation potential [2]. Procurement of this compound enables medicinal chemistry teams to build upon a scaffold with predicted favorable ADME properties while maintaining synthetic tractability for further derivatization.

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